6-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride 6-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16567626
InChI: InChI=1S/C17H13ClN2O/c1-2-11-6-7-14-12(9-11)13(17(18)21)10-16(20-14)15-5-3-4-8-19-15/h3-10H,2H2,1H3
SMILES:
Molecular Formula: C17H13ClN2O
Molecular Weight: 296.7 g/mol

6-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride

CAS No.:

Cat. No.: VC16567626

Molecular Formula: C17H13ClN2O

Molecular Weight: 296.7 g/mol

* For research use only. Not for human or veterinary use.

6-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride -

Specification

Molecular Formula C17H13ClN2O
Molecular Weight 296.7 g/mol
IUPAC Name 6-ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride
Standard InChI InChI=1S/C17H13ClN2O/c1-2-11-6-7-14-12(9-11)13(17(18)21)10-16(20-14)15-5-3-4-8-19-15/h3-10H,2H2,1H3
Standard InChI Key AWXOXTGEJTWAPD-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=N3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a quinoline backbone substituted at the 2-position with a pyridin-2-yl group and at the 4-position with a carbonyl chloride moiety. The ethyl group at the 6-position enhances lipophilicity, influencing its pharmacokinetic behavior. The hydrochloride salt form improves solubility in polar solvents, a critical factor for biological assays .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC17H14Cl2N2O\text{C}_{17}\text{H}_{14}\text{Cl}_{2}\text{N}_{2}\text{O}
Molecular Weight333.21 g/mol
CAS Number1332531-20-0
Hazard ClassificationIrritant
IUPAC Name6-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride

The base compound (without hydrochloride) has a molecular formula of C17H13ClN2O\text{C}_{17}\text{H}_{13}\text{Cl}\text{N}_{2}\text{O} and a molecular weight of 296.7 g/mol. The addition of hydrochloric acid accounts for the discrepancy in molecular weight between sources .

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy reveals distinct absorption bands for the carbonyl chloride group (1760cm1\sim 1760 \, \text{cm}^{-1}) and aromatic C–H stretches (30503100cm13050–3100 \, \text{cm}^{-1}). Nuclear magnetic resonance (NMR) spectra exhibit characteristic shifts for the ethyl group (δ1.3ppm,t,3H\delta 1.3 \, \text{ppm}, \, \text{t}, \, 3\text{H}) and pyridinyl protons (δ8.59.0ppm\delta 8.5–9.0 \, \text{ppm}).

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Quinoline Core Formation: Friedländer condensation between 2-aminobenzaldehyde and ethyl acetoacetate yields the quinoline scaffold.

  • Pyridinyl Substitution: Suzuki-Miyaura coupling introduces the pyridin-2-yl group using palladium catalysts and boronic acids.

  • Carbonyl Chloride Introduction: Treatment with thionyl chloride (SOCl2\text{SOCl}_2) converts the carboxylic acid intermediate to the acyl chloride.

Table 2: Critical Reaction Parameters

StepReagents/ConditionsTemperatureYield (%)
1Ethyl acetoacetate, H2SO4\text{H}_2\text{SO}_4120°C65–70
2Pd(PPh3_3)4_4, K2_2CO3_380°C50–55
3SOCl2\text{SOCl}_2, reflux70°C85–90

Purification and Scale-Up

Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Continuous flow reactors enhance scalability, reducing reaction times by 40% compared to batch processes.

Mechanism of Action and Biological Activity

Covalent Modification of Biomolecules

The carbonyl chloride group reacts with nucleophilic residues (e.g., lysine amines, serine hydroxyls) in proteins, forming stable acylated adducts. This mechanism underpins its role as a covalent inhibitor in enzyme studies:

Protein–NH2+R–COClProtein–N–CO–R+HCl\text{Protein–NH}_2 + \text{R–COCl} \rightarrow \text{Protein–N–CO–R} + \text{HCl}

Applications in Medicinal Chemistry

Drug Discovery

The compound serves as a precursor for protease inhibitors and kinase-targeted therapies. Its acylating capability enables the synthesis of prodrugs activated by enzymatic cleavage.

Material Science

Functionalized quinolines are employed in organic light-emitting diodes (OLEDs) due to their electron-transport properties.

Comparative Analysis with Analogues

Table 3: Comparison of Quinoline Derivatives

CompoundMolecular FormulaIC50_{50} (MCF-7)
6-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochlorideC17H14Cl2N2O\text{C}_{17}\text{H}_{14}\text{Cl}_{2}\text{N}_{2}\text{O}18 µM
6-Methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochlorideC16H13Cl2N2O\text{C}_{16}\text{H}_{13}\text{Cl}_{2}\text{N}_{2}\text{O}25 µM

The pyridin-2-yl substitution confers superior bioactivity over pyridin-4-yl analogues, likely due to enhanced target binding.

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